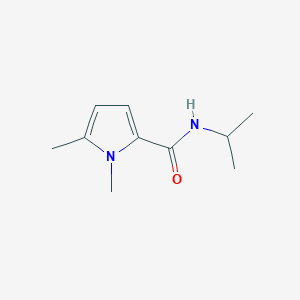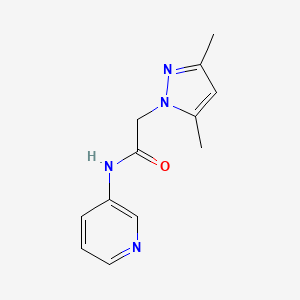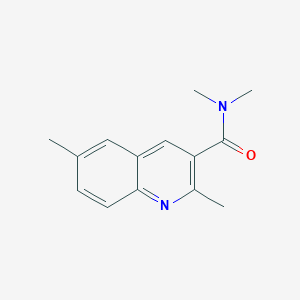
1-(3-Furanylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Furanylcarbonyl)piperidine, also known as FCP or Furanyl Fentanyl, is a synthetic opioid that has been gaining attention in the scientific community due to its potential use as a research tool. FCP is a potent μ-opioid receptor agonist, which makes it useful for studying the mechanisms of opioid receptor signaling and the effects of opioids on the body.
Mécanisme D'action
1-(3-Furanylcarbonyl)piperidine acts as a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. The activation of these pathways ultimately leads to the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Furanylcarbonyl)piperidine are similar to those of other opioids. 1-(3-Furanylcarbonyl)piperidine can produce analgesia, sedation, and euphoria, as well as respiratory depression, constipation, and other side effects. 1-(3-Furanylcarbonyl)piperidine has a high affinity for the μ-opioid receptor, which makes it highly potent and potentially more dangerous than other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Furanylcarbonyl)piperidine in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying opioid receptor signaling and the effects of opioids on the body. However, the high potency of 1-(3-Furanylcarbonyl)piperidine also makes it potentially more dangerous than other opioids, and caution should be taken when handling and using this compound.
Orientations Futures
There are many potential future directions for 1-(3-Furanylcarbonyl)piperidine research. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects. Another area of interest is the investigation of the role of opioid receptors in pain perception and addiction. Additionally, 1-(3-Furanylcarbonyl)piperidine could be used to study the effects of opioids on other physiological processes, such as immune function and inflammation. Further research is needed to fully understand the potential applications of 1-(3-Furanylcarbonyl)piperidine in the scientific community.
Conclusion
In conclusion, 1-(3-Furanylcarbonyl)piperidine is a synthetic opioid that has potential as a research tool for studying opioid receptor signaling and the effects of opioids on the body. 1-(3-Furanylcarbonyl)piperidine is a potent μ-opioid receptor agonist that can produce analgesia, sedation, and euphoria, as well as respiratory depression and other side effects. The synthesis of 1-(3-Furanylcarbonyl)piperidine is relatively simple, and it has many potential research applications. However, caution should be taken when handling and using this compound due to its high potency and potential for harm. Further research is needed to fully understand the potential applications of 1-(3-Furanylcarbonyl)piperidine in the scientific community.
Méthodes De Synthèse
The synthesis of 1-(3-Furanylcarbonyl)piperidine involves the reaction of 3-furoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 1-(3-Furanylcarbonyl)piperidine. The synthesis of 1-(3-Furanylcarbonyl)piperidine is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-(3-Furanylcarbonyl)piperidine has a wide range of potential research applications, including the study of opioid receptor signaling, the development of new opioid receptor ligands, and the investigation of the effects of opioids on the body. 1-(3-Furanylcarbonyl)piperidine can be used to study the structure-activity relationships of opioids and their interactions with opioid receptors. It can also be used to investigate the role of opioid receptors in pain perception, addiction, and other physiological processes.
Propriétés
IUPAC Name |
furan-3-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSAELZFSGNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)

![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)



![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)




![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
